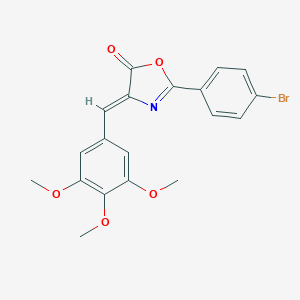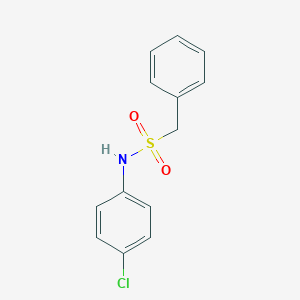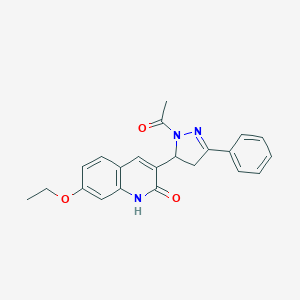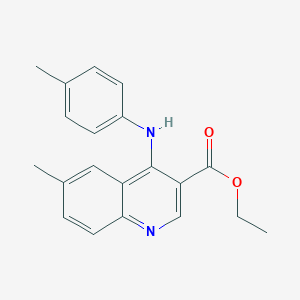
1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol is a complex organic compound featuring a cyclopropyl group, a phenyl group, and a piperidinyl group
Preparation Methods
The synthesis of 1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol typically involves multiple steps, including the formation of the cyclopropyl and phenyl groups, followed by the introduction of the piperidinyl group. Common synthetic routes may involve:
Grignard Reactions: Utilizing phenylmagnesium bromide and cyclopropyl bromide to form the intermediate compounds.
Reduction Reactions: Employing reducing agents such as lithium aluminum hydride to reduce ketones or aldehydes to alcohols.
Substitution Reactions: Introducing the piperidinyl group through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including its effects on neurological pathways and potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The cyclopropyl and piperidinyl groups play crucial roles in determining the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol can be compared with similar compounds such as:
1-(4-Methylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol: Differing by the presence of a methyl group instead of a cyclopropyl group.
1-(4-Fluorophenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol: Featuring a fluorine atom instead of a cyclopropyl group.
1-(4-Chlorophenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol: Containing a chlorine atom in place of the cyclopropyl group.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C23H29NO |
|---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
1-(4-cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C23H29NO/c25-23(21-7-3-1-4-8-21,15-18-24-16-5-2-6-17-24)22-13-11-20(12-14-22)19-9-10-19/h1,3-4,7-8,11-14,19,25H,2,5-6,9-10,15-18H2 |
InChI Key |
GZUDNCQEOHGFEE-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4CC4)O |
Canonical SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4CC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)
![4,7,7-TRIMETHYL-3-OXO-N-(QUINOLIN-8-YL)BICYCLO[2.2.1]HEPTANE-1-CARBOXAMIDE](/img/structure/B259109.png)


![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)

![[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone](/img/structure/B259129.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)
![2-[4-(4-methylphenyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B259133.png)
![3a,6a-dimethyl-N-phenylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B259134.png)
